molecular formula C8H5ClN2 B1297631 5-Chloroquinoxaline CAS No. 62163-09-1

5-Chloroquinoxaline

Cat. No. B1297631
CAS RN: 62163-09-1
M. Wt: 164.59 g/mol
InChI Key: OKPVFVMARCHULN-UHFFFAOYSA-N
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Description

5-Chloroquinoxaline is a chemical compound with the molecular formula C8H5ClN2 and a molecular weight of 164.59 . It is a white to off-white to yellow solid at room temperature .


Synthesis Analysis

5-Chloroquinoxaline can be synthesized using substituted o-phenylenediamines derivative and 1,2-diketone / α-hydroxy ketone . The reaction mixture is stirred at 100 °C in an oil bath, and the reaction is monitored by thin layer chromatography (TLC) . After completion of the reaction, the mixture is cooled to room temperature and quenched by water . The resultant product is filtered/extracted with EtOAc to get the product .


Molecular Structure Analysis

The IUPAC name for 5-Chloroquinoxaline is 5-chloroquinoxaline . The InChI code is 1S/C8H5ClN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H .


Chemical Reactions Analysis

5-Chloroquinoxaline is an essential intermediate in the synthesis of various drugs . It can react with phosphorus oxychloride to give 7-bromo-2-chloroquinoxaline .


Physical And Chemical Properties Analysis

5-Chloroquinoxaline is a white to off-white to yellow solid . It has a molecular weight of 164.59 .

Scientific Research Applications

Synthesis and Reactivity

Quinoxaline, including 5-Chloroquinoxaline, has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .

Dye and Fluorescent Material Production

Quinoxaline scaffolds have been used in the design and development of dyes and fluorescent materials . These materials have a wide range of applications, including in the textile industry, biological imaging, and optoelectronics.

Electroluminescent Material Production

Quinoxaline is used in the production of electroluminescent materials . These materials emit light in response to an electric current or a strong electric field and are used in a wide range of applications, including lighting, displays, and sensors.

Solar Cell Applications

Quinoxaline has been used in the development of organic sensitizers for solar cell applications . These sensitizers are used to improve the efficiency of solar

Safety and Hazards

5-Chloroquinoxaline is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Quinoxaline derivatives, including 5-Chloroquinoxaline, have broad applications in medicine, pharmacology, and pharmaceutics . They exhibit a wide range of pharmacological activities and are used in the treatment of various diseases . Future research may focus on the development of more potent therapeutic agents based on quinoxaline derivatives .

properties

IUPAC Name

5-chloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPVFVMARCHULN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344371
Record name 5-Chloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloroquinoxaline

CAS RN

62163-09-1
Record name 5-Chloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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